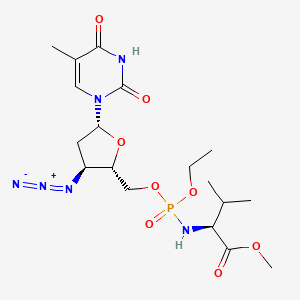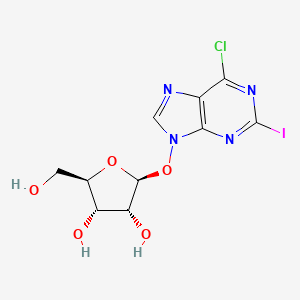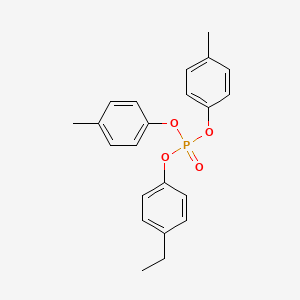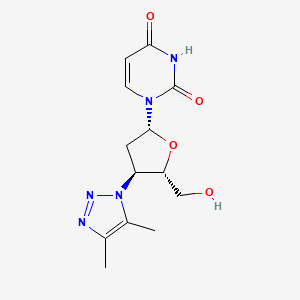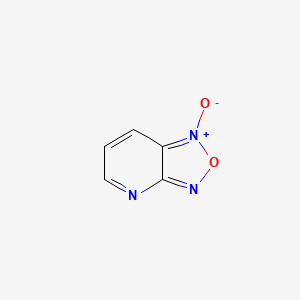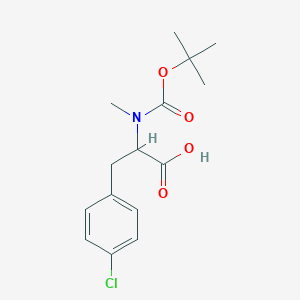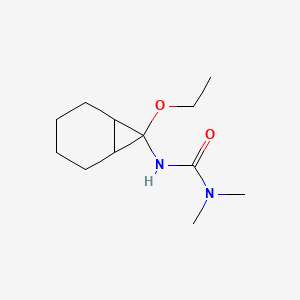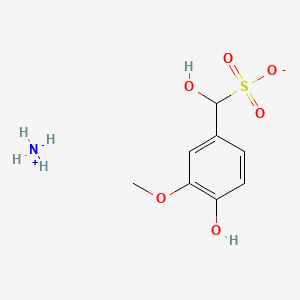
Ammonium alpha,4-dihydroxy-3-methoxytoluene-alpha-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium alpha,4-dihydroxy-3-methoxytoluene-alpha-sulfonate is an organic compound with a complex chemical structure that includes methoxybenzoic acid, tetrahydropyran phenol, and sulfonate groups . This compound is known for its ability to stabilize surfactants, prevent oxidation, and extend the shelf life of products .
Preparation Methods
The synthesis of ammonium alpha,4-dihydroxy-3-methoxytoluene-alpha-sulfonate involves several steps. The primary synthetic route includes the reaction of methoxybenzoic acid with tetrahydropyran phenol under specific conditions to form the intermediate product. This intermediate is then reacted with a sulfonating agent to introduce the sulfonate group, followed by neutralization with ammonium hydroxide to yield the final product .
Industrial production methods typically involve large-scale batch reactions in reactors, where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Ammonium alpha,4-dihydroxy-3-methoxytoluene-alpha-sulfonate undergoes various chemical reactions, including:
Scientific Research Applications
Ammonium alpha,4-dihydroxy-3-methoxytoluene-alpha-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium alpha,4-dihydroxy-3-methoxytoluene-alpha-sulfonate involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage . The compound interacts with molecular targets such as reactive oxygen species and stabilizes them, reducing their harmful effects on cells and tissues .
Comparison with Similar Compounds
Ammonium alpha,4-dihydroxy-3-methoxytoluene-alpha-sulfonate can be compared with other similar compounds, such as:
This compound: This compound has similar stabilizing properties but differs in its specific chemical structure and reactivity.
This compound: Another related compound with comparable antioxidant properties but distinct molecular targets and pathways.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its exceptional stabilizing and antioxidant properties .
Properties
CAS No. |
68083-34-1 |
|---|---|
Molecular Formula |
C8H13NO6S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
azanium;hydroxy-(4-hydroxy-3-methoxyphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O6S.H3N/c1-14-7-4-5(2-3-6(7)9)8(10)15(11,12)13;/h2-4,8-10H,1H3,(H,11,12,13);1H3 |
InChI Key |
IGYBFDGRKFLPOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(O)S(=O)(=O)[O-])O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


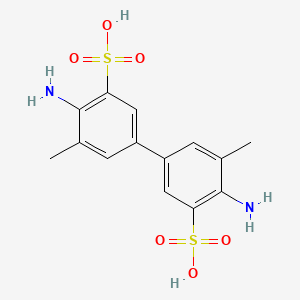
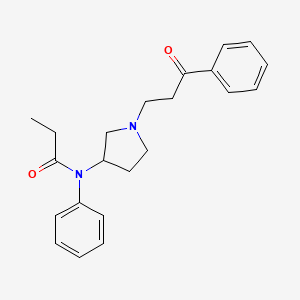
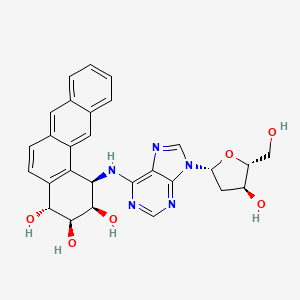
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
